6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one
Overview
Description
6-Chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one, commonly known as C7MPCO, is an organochlorine compound with a wide range of applications in the scientific research field. C7MPCO is a derivative of the commonly used compound 2-chloro-7-methoxy-4-phenyl-2H-chromen-2-one (CMPO). C7MPCO is a relatively new compound, first synthesized in 2014, and is gaining popularity as a research agent due to its unique properties.
Scientific Research Applications
Multicomponent Reaction Synthesis
6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one has been utilized in organic synthesis, specifically in a one-pot, efficient three-component synthesis of novel 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)phenyl]-1-phenylazetidin-2-one derivatives. This synthesis approach is noteworthy for its simplicity, environmental friendliness, and good yields, showcasing the compound's role in facilitating novel organic reactions and contributing to the field of organic chemistry (Keri & Hosamani, 2010).
Antimicrobial and Antituberculosis Activity
Studies have identified chlorinated coumarins, including 6-chloro-4-phenyl-2H-chromen-2-one, from the polypore mushroom Fomitopsis officinalis. These compounds have demonstrated a narrow spectrum of activity with the lowest MICs against the Mycobacterium tuberculosis complex, indicating their potential as antimicrobial agents, particularly in tuberculosis treatment (Hwang et al., 2013).
Cytotoxic Activities and DNA Cleavage Study
Another research focus involves the synthesis and in vitro assessment of 3-chloro-4-[4-(2-oxo-2H-chromen-4-ylmethoxy)-phenyl]-1-phenyl-azetidin-2-one derivatives, which have demonstrated remarkable anti-microbial activity against a range of microorganisms and potent cytotoxic activity against Artemia salina. Some of these compounds also show DNA cleavage activity, highlighting their potential in medical and biochemical research (Keri, Hosamani, Shingalapur, & Reddy, 2009).
Electrochemical and Optical Properties in Material Science
In the field of material science, 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one has been involved in the synthesis of electroactive terthienyl based monomers. These monomers and their conducting polymers are key in studying the electrochemical and optical properties of electrochromic materials, with potential applications in electronic and optoelectronic devices (Yigit et al., 2014).
Synthesis of Anticancer Agents
The compound has also been used in synthesizing novel derivatives with potential anticancer activities. Specifically, the synthesis of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one derivatives and their screening against different cancer cell lines have highlighted some derivatives with moderate cytotoxic activity, indicating their relevance in anticancer drug development (Ambati et al., 2017).
Non-linear Optical (NLO) Properties
In optical physics, 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one derivatives have been synthesized and analyzed for their non-linear optical (NLO) properties. These studies utilize quantum chemical analysis and have found distinct NLO properties in the synthesized compounds, indicating their potential applications in the field of photonics and telecommunications (Arif et al., 2022).
properties
IUPAC Name |
6-chloro-7-(oxiran-2-ylmethoxy)-4-phenylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO4/c19-15-6-14-13(11-4-2-1-3-5-11)7-18(20)23-16(14)8-17(15)22-10-12-9-21-12/h1-8,12H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYATWTQAWFFZNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C=C3C(=CC(=O)OC3=C2)C4=CC=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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